5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15188947
InChI: InChI=1S/C19H17N3OS2/c20-18-17(16(23)11-22(18)9-8-14-7-4-10-24-14)19-21-15(12-25-19)13-5-2-1-3-6-13/h1-7,10,12,20,23H,8-9,11H2
SMILES:
Molecular Formula: C19H17N3OS2
Molecular Weight: 367.5 g/mol

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC15188947

Molecular Formula: C19H17N3OS2

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one -

Specification

Molecular Formula C19H17N3OS2
Molecular Weight 367.5 g/mol
IUPAC Name 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol
Standard InChI InChI=1S/C19H17N3OS2/c20-18-17(16(23)11-22(18)9-8-14-7-4-10-24-14)19-21-15(12-25-19)13-5-2-1-3-6-13/h1-7,10,12,20,23H,8-9,11H2
Standard InChI Key VNQGTXSFZLBQEU-UHFFFAOYSA-N
Canonical SMILES C1C(=C(C(=N)N1CCC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol, reflects its intricate architecture (Table 1). The central pyrrolidinone ring is substituted at position 4 with a 4-phenylthiazole group and at position 1 with a 2-thienylethyl chain. The amino group at position 5 and the ketone at position 3 contribute to its polarity and potential hydrogen-bonding capabilities.

Table 1: Molecular and Structural Data

PropertyValue
Molecular FormulaC₁₉H₁₇N₃OS₂
Molecular Weight367.5 g/mol
Canonical SMILESC1C(=C(C(=N)N1CCC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4)O
InChIKeyVNQGTXSFZLBQEU-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The thiazole and thiophene rings introduce aromaticity and planar regions, which may facilitate π-π stacking interactions with biological targets. The ethyl linker between the pyrrolidinone and thiophene groups adds flexibility, potentially enhancing binding affinity.

Synthetic Routes and Optimization Strategies

Multi-Step Synthesis

The synthesis of this compound typically begins with the preparation of the 4-phenylthiazole moiety. A common approach involves the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. Subsequent coupling of the thiazole intermediate with a functionalized pyrrolidinone precursor is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The 2-thienylethyl side chain is introduced in the final steps using alkylation or Mitsunobu reactions.

Key Reaction Conditions

  • Temperature: 80–120°C for cyclization steps.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for thiazole formation.

  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings.

Yield optimization remains challenging due to steric hindrance from the phenyl and thienyl groups. Recent efforts have focused on microwave-assisted synthesis to reduce reaction times and improve purity.

CompoundIC₅₀ (µM)LogP
Target Compound15.22.8
Morpholinoethyl Analog 9.41.2

Mechanistic Hypotheses and Target Profiling

Putative Targets

The compound’s thiazole and pyrrolidinone motifs are structurally similar to kinase inhibitors (e.g., imatinib) and protease inhibitors. Molecular docking simulations suggest strong affinity for the ATP-binding pocket of EGFR (ΔG = -9.8 kcal/mol). Additionally, its thiophene group may interact with hydrophobic residues in the COX-2 active site, implicating it in anti-inflammatory pathways.

Future Research Directions

Synthetic Modifications

Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) could improve water solubility. For example, replacing the phenyl group with a pyridyl moiety may enhance interaction with polar targets.

Target Identification

CRISPR-Cas9 screening and chemoproteomics approaches are needed to elucidate precise molecular targets.

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